N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14-4-3-5-17(15(14)2)20-18(23)13-21-12-16(6-7-19(21)24)28(25,26)22-8-10-27-11-9-22/h3-7,12H,8-11,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSREEQYSBCYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Key steps may include:
Formation of the dimethylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Synthesis of the morpholine sulfonyl intermediate:
Coupling of intermediates: The final step involves coupling the dimethylphenyl and morpholine sulfonyl intermediates with a dihydropyridinyl acetamide precursor under controlled conditions, such as specific temperature and pH.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Substitution Reactions
The morpholine sulfonyl group serves as an electron-withdrawing substituent, activating adjacent positions for nucleophilic and electrophilic substitutions. Key reactions include:
Nucleophilic Aromatic Substitution (NAS):
The electron-deficient pyridinone ring undergoes NAS at the 4-position (relative to the sulfonyl group) with amines or alkoxides under mild conditions . For example:
| Reaction Conditions | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| DMF, 80°C, 12 hrs | Benzylamine | 4-Benzylamino derivative | 72 | |
| EtOH, reflux, 6 hrs | Sodium methoxide | 4-Methoxy substitution | 68 |
Sulfonyl Group Displacement:
The sulfonyl group can be replaced by nucleophiles (e.g., thiols, amines) under basic conditions, forming sulfonamides or sulfonic esters:
Oxidation and Reduction
The dihydropyridinone ring exhibits redox sensitivity:
Oxidation:
In the presence of oxidizing agents (e.g., KMnO₄), the 1,2-dihydropyridinone ring undergoes dehydrogenation to form a fully aromatic pyridinone system :
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone carbonyl to a hydroxyl group, yielding a tetrahydropyridine derivative :
Hydrolysis and Stability
The acetamide and sulfonyl groups are susceptible to hydrolytic cleavage:
Acetamide Hydrolysis:
Under acidic or basic conditions, the acetamide bond hydrolyzes to form carboxylic acid and aniline derivatives :
| Conditions | Products | Rate Constant (h⁻¹) | Reference |
|---|---|---|---|
| 1M HCl, reflux, 4 hrs | 2,3-Dimethylaniline + Acetic acid | 0.18 | |
| 1M NaOH, 60°C, 2 hrs | Sodium acetate + Free amine | 0.32 |
Sulfonate Hydrolysis:
The morpholine sulfonyl group resists hydrolysis under neutral conditions but degrades in strong acids (pH < 2) to form sulfonic acid .
Ring-Opening and Rearrangement
The dihydropyridinone core participates in ring-opening reactions:
Acid-Catalyzed Ring Expansion:
In concentrated H₂SO₄, the ring expands to form a seven-membered lactam via electrophilic attack at the carbonyl oxygen :
Photochemical Rearrangement:
UV irradiation induces -sigmatropic shifts in the pyridinone ring, producing regioisomeric products.
Stability Under Stress Conditions
Stability studies indicate degradation pathways under thermal and photolytic stress :
| Stress Condition | Degradation Pathway | Half-Life (Days) | Reference |
|---|---|---|---|
| 40°C/75% RH | Oxidation at benzylic position | 14 | |
| UV light (300–400 nm) | C–S bond cleavage in sulfonyl group | 3 |
Synthetic Utility
This compound serves as a precursor for diverse derivatives:
Schiff Base Formation:
The free amine (post-hydrolysis) reacts with aldehydes to form imines, useful in coordination chemistry:
Metal Complexation:
The sulfonyl oxygen and pyridinone carbonyl coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with potential catalytic applications .
Comparative Reactivity
A comparison with structural analogs highlights reactivity trends:
| Compound Modification | Reactivity Toward NAS | Hydrolytic Stability | Reference |
|---|---|---|---|
| Chlorophenyl substituent | Higher | Lower | |
| Ethyl vs. methyl groups | Similar | Higher |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide. In vitro tests indicate significant growth inhibition against various cancer cell lines:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These findings suggest that the compound may interfere with cellular signaling pathways critical for cancer cell proliferation and survival .
Targeting Specific Biological Pathways
The compound's structure allows it to interact with specific proteins involved in disease mechanisms. Preliminary investigations suggest that it may modulate pathways associated with inflammation and cancer progression, making it a candidate for further drug development .
Organic Synthesis Applications
N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide serves as a valuable building block in organic synthesis. Its unique functional groups facilitate the formation of various derivatives through multi-step synthetic routes. The compound can be synthesized using methods that involve:
- Formation of the Morpholine Ring : Utilizing morpholine derivatives as starting materials.
- Acetamide Coupling : Reacting with acetamides to introduce the acetamide functionality.
- Sulfonation : Incorporating sulfonyl groups to enhance solubility and biological activity.
This versatility makes it useful for researchers looking to develop new pharmaceuticals or study structure-activity relationships in medicinal chemistry .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study documented the synthesis of similar morpholine-containing compounds, demonstrating their potential as anti-inflammatory agents through dual inhibition mechanisms .
- Molecular Docking Studies : Research involving molecular docking has provided insights into how N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide interacts with target proteins at a molecular level, offering a theoretical basis for its biological effects .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-Methoxy-5-Methylphenyl) Analog (CAS 1251553-07-7)
This compound shares the 5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl acetamide backbone but substitutes the 2,3-dimethylphenyl group with a 2-methoxy-5-methylphenyl moiety. Molecular weight (421.47 g/mol) is slightly higher than the target compound due to the methoxy substituent.
N-Methyl-N-(3-Methylphenyl) Analog (CAS 1251685-18-3)
In this derivative, the acetamide nitrogen is methylated, and the aryl group is 3-methylphenyl. The molecular weight (405.5 g/mol) is lower than the target compound, and the Smiles string (Cc1cccc(N(C)C(=O)Cn2cc(S(=O)(=O)N3CCOCC3)ccc2=O)c1) highlights the N-methylation and positional isomerism of the methyl group on the phenyl ring. These modifications may influence metabolic stability and off-target interactions .
2-Oxomorpholin-3-yl Acetamide Derivatives
describes structurally related compounds, such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide. These derivatives replace the dihydropyridinone core with a 2-oxomorpholine ring and feature acetyl or methylsulfonyl substituents. Key differences include:
- Synthetic Complexity: The target compound’s dihydropyridinone core requires regioselective sulfonation, whereas oxomorpholine derivatives involve acetyl chloride acylation steps (58% yield reported) .
- Physicochemical Properties: The oxomorpholine analogs exhibit higher molecular weights (e.g., 347 g/mol for the acetyl variant) and distinct NMR profiles (e.g., δ 7.69 ppm for aromatic protons) compared to the dihydropyridinone-based target compound .
Functional Group Comparisons
Sulfonamide vs. Chloroacetamide Derivatives
and list pesticidal chloroacetamides (e.g., alachlor, pretilachlor), which share the N-arylacetamide framework but lack the dihydropyridinone and morpholine-sulfonyl groups. Key contrasts include:
- Bioactivity: Chloroacetamides act as herbicides by inhibiting very-long-chain fatty acid synthesis, while the target compound’s sulfonamide and dihydropyridinone groups suggest enzyme inhibition via transition-state mimicry.
- Stability : The morpholine-sulfonyl group in the target compound may enhance hydrolytic stability compared to the labile chloro substituents in pesticidal analogs .
Pyridinone vs. Indole-Based Acetamides
describes 2-oxoindoline acetamides (e.g., compound IK: hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid), which exhibit antitumor and antimicrobial activities.
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Biological Activity
N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is C19H23N3O5S, with a molecular weight of approximately 405.47 g/mol. The compound features a dimethylphenyl moiety, a morpholine sulfonyl group, and a dihydropyridinyl component, contributing to its unique chemical properties .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Dihydropyridinone : The initial step includes the construction of the dihydropyridinone framework.
- Introduction of the Morpholine Sulfonyl Group : This is achieved through sulfonation reactions.
- Acetylation : The final step involves acetylating the amine group to yield the target compound.
These synthetic routes require careful optimization of reaction conditions such as temperature, solvent choice, and catalyst selection to achieve high yields .
Antimicrobial Properties
Research indicates that N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : Showed a similar inhibition profile with an IC50 value around 50 µg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies:
- Human Colon Cancer (HCT 116) : Demonstrated an IC50 value of 4.5 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .
This activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
The biological activity of N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is believed to involve interaction with specific molecular targets:
- σ Receptors : The compound shows selective binding affinity for σ1 receptors, which are implicated in various neurobiological processes. This binding may lead to modulation of neurotransmitter release and neuronal excitability .
Case Studies
Several studies have reported on the efficacy and safety profiles of this compound:
| Study | Findings |
|---|---|
| Study A | Evaluated antimicrobial properties against various pathogens; significant inhibition observed. |
| Study B | Investigated anticancer effects on HCT 116 cells; IC50 = 4.5 µM. |
| Study C | Assessed σ receptor binding; high affinity for σ1 receptor was noted (Ki = 42 nM). |
Q & A
Q. What are the standard synthetic routes for preparing N-(2,3-dimethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridine-2-one core via cyclization or functionalization of a pyridine precursor. For example, sulfonation at the 5-position using morpholine-4-sulfonyl chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
- Step 2 : Acetamide coupling via nucleophilic substitution. The 2-chloroacetamide group is introduced by reacting the pyridine intermediate with 2-chloroacetyl chloride, followed by substitution with 2,3-dimethylaniline .
- Purification : Column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are used to isolate the final compound .
Q. Key Data :
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, methyl groups at δ 1.21–2.14 ppm) and carbon backbone .
- Mass Spectrometry (ESI/APCI+) : Confirms molecular weight (e.g., [M+H]+ at m/z 347) and detects adducts (e.g., [M+Na]+) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups.
Q. Example NMR Data :
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-5 (pyridinone) | 6.01 | Singlet | Pyridine C-H |
| CH2 (acetamide) | 4.12 | Singlet | SCH₂ or CH₂CO |
| CH3 (methylphenyl) | 2.19 | Singlet | Aromatic methyl |
Advanced Research Questions
Q. How can researchers optimize synthetic yield for this compound when scaling up?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonation efficiency.
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for sulfonyl group incorporation .
- By-Product Mitigation : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.5 equivalents of sulfonyl chloride to prevent incomplete substitution).
- Automated Purification : Employ flash chromatography systems with gradient elution to improve reproducibility .
Q. How should structural ambiguities in the pyridinone-sulfonyl moiety be resolved?
- X-Ray Crystallography : Use single-crystal diffraction (e.g., SHELX suite) to confirm bond lengths and angles, particularly for the sulfonyl-pyridinone linkage .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate electronic environments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions by correlating proton-proton and proton-carbon couplings .
Q. Example Crystallography Workflow :
Grow crystals via slow evaporation (solvent: CHCl₃/hexane).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Q. How can contradictory bioactivity data across studies be reconciled?
- Assay Standardization : Use validated cell lines (e.g., HEK293 for enzyme inhibition) and control compounds to minimize variability.
- Metabolite Screening : Perform LC-MS to rule out degradation products interfering with activity measurements .
- Dose-Response Curves : Generate IC50/EC50 values under consistent conditions (pH, temperature) to compare potency accurately.
Q. What advanced methodologies are suitable for studying its mechanism of action?
- Molecular Docking : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the morpholine-sulfonyl group’s role in binding affinity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for the acetamide-protein interaction.
- Kinetic Studies : Use stopped-flow spectroscopy to measure enzymatic inhibition rates (e.g., kcat/KM changes) .
Q. How can researchers address low solubility in biological assays?
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the acetamide nitrogen while monitoring activity retention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
